Monopotassium L-glutamate monohydrate
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Overview
Description
Monopotassium L-glutamate monohydrate, also known as potassium 2-amino-5-hydroxy-5-oxopentanoate, is a compound with the molecular formula C5H8KNO4·H2O and a molecular weight of 203.23 g/mol . It is a potassium salt of L-glutamic acid and is commonly used in various scientific and industrial applications. This compound is known for its role as an excitatory neurotransmitter in the mammalian central nervous system, where it interacts with membrane-bound glutamate receptors .
Scientific Research Applications
Monopotassium L-glutamate monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Industry: It is used as a flavor enhancer in the food industry and as a salt substitute.
Mechanism of Action
Safety and Hazards
Personal protective equipment should be worn when handling Monopotassium L-glutamate monohydrate. Contact with skin, eyes, and clothing should be avoided. Ingestion and inhalation should also be avoided . It is also recommended to avoid dust formation and to keep containers tightly closed in a dry, cool, and well-ventilated place .
Future Directions
Monopotassium L-glutamate monohydrate is becoming increasingly popular in a number of fields, including the pharmaceutical and food industries, where such formulations can lead to increased product solubility . The unique set of interactions present within the crystals of this compound can lead to unique properties, making it an interesting subject for future research .
Preparation Methods
Monopotassium L-glutamate monohydrate can be synthesized through several methods. One common synthetic route involves the neutralization of L-glutamic acid with potassium hydroxide, followed by crystallization to obtain the monohydrate form. The reaction conditions typically involve dissolving L-glutamic acid in water, adding potassium hydroxide to adjust the pH, and then allowing the solution to crystallize .
Industrial production methods often involve large-scale fermentation processes where microorganisms such as Corynebacterium glutamicum are used to produce L-glutamic acid, which is then converted to its potassium salt form through similar neutralization and crystallization processes .
Chemical Reactions Analysis
Monopotassium L-glutamate monohydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form products such as pyroglutamic acid.
Reduction: Reduction reactions can convert it back to L-glutamic acid.
Substitution: It can undergo substitution reactions where the potassium ion is replaced by other cations.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Monopotassium L-glutamate monohydrate is similar to other glutamate salts such as monosodium glutamate monohydrate. it differs in its cation composition, which can affect its solubility and interaction with other molecules . Other similar compounds include:
Monosodium glutamate monohydrate: Commonly used as a flavor enhancer in food.
L-glutamic acid hydrochloride: Used in biochemical research and as a flavoring agent.
L-glutamic acid diethyl ester hydrochloride: Utilized in organic synthesis and as a reagent in chemical reactions.
This compound’s unique properties, such as its specific interactions with potassium ions, make it distinct from these similar compounds.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Monopotassium L-glutamate monohydrate involves the reaction between L-glutamic acid and potassium hydroxide in the presence of water to form the monopotassium salt of L-glutamic acid, which is then crystallized to obtain the monohydrate form.", "Starting Materials": [ "L-glutamic acid", "Potassium hydroxide", "Water" ], "Reaction": [ "Dissolve L-glutamic acid in water to form a solution", "Add potassium hydroxide to the solution and stir until the pH reaches 7-8", "Heat the solution to 60-70°C and continue stirring for 1-2 hours", "Cool the solution to room temperature and filter the precipitate", "Wash the precipitate with water and dry it to obtain the monopotassium salt of L-glutamic acid", "Dissolve the monopotassium salt in water and adjust the pH to 7-8", "Crystallize the solution by cooling it to 0-5°C", "Filter the crystals and wash them with cold water", "Dry the crystals to obtain Monopotassium L-glutamate monohydrate" ] } | |
CAS No. |
6382-01-0 |
Molecular Formula |
C5H10KNO5 |
Molecular Weight |
203.23 g/mol |
IUPAC Name |
potassium;(2S)-2-amino-5-hydroxy-5-oxopentanoate;hydrate |
InChI |
InChI=1S/C5H9NO4.K.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2/q;+1;/p-1/t3-;;/m0../s1 |
InChI Key |
XIBUKSQTWSKJMQ-QTNFYWBSSA-M |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)[O-])N.O.[K+] |
SMILES |
C(CC(=O)[O-])C(C(=O)O)N.O.[K+] |
Canonical SMILES |
C(CC(=O)O)C(C(=O)[O-])N.O.[K+] |
24595-14-0 | |
physical_description |
White, practically odourless crystals or crystalline powde |
sequence |
E |
solubility |
Freely soluble in water; practically insoluble in ethanol or ethe |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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